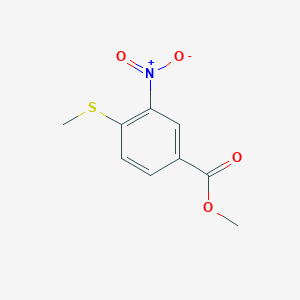

Methyl 4-(methylsulfanyl)-3-nitrobenzenecarboxylate

Vue d'ensemble

Description

Methyl 4-(methylsulfanyl)-3-nitrobenzenecarboxylate is a chemical compound that is part of a broader class of nitrobenzene derivatives. These compounds are characterized by a nitro group (-NO2) and a sulfanyl group (-SCH3) attached to a benzene ring, which is further modified by a carboxylate ester group (-COOCH3). The presence of these functional groups makes the compound an interesting candidate for various chemical reactions and applications in organic synthesis .

Synthesis Analysis

The synthesis of compounds related to methyl 4-(methylsulfanyl)-3-nitrobenzenecarboxylate often involves the use of protecting groups for the carboxyl function, as described in the synthesis of peptide chains using 4-nitrobenzenesulfonamido groups . Additionally, the synthesis of 4-sulfenyl isoxazoles through electrophilic cyclization and sulfenylation of 2-alkyn-1-one O-methyloximes indicates the versatility of sulfanyl groups in cyclization reactions . The use of iron sulfide for catalyzing redox/condensation reactions with nitrobenzenes also highlights a method for constructing heterocyclic compounds .

Molecular Structure Analysis

The molecular structure of related compounds, such as methyl 4-methylsulfonyl-2-nitrobenzoate, has been determined through crystallography, revealing specific dihedral angles between the nitro group, benzene ring, and carboxylate group . This structural information is crucial for understanding the reactivity and interaction of the molecule with other chemical species.

Chemical Reactions Analysis

The reactivity of the nitrobenzene sulfanyl compounds can be inferred from various studies. For instance, the electrophilic addition of 4'-nitrobenzenesulphenanilide to alkynes suggests that the sulfanyl group can participate in addition reactions . The benzylation and nitrosation of amino-substituted pyrimidinones, which include a methylsulfanyl group, demonstrate the potential for substitution reactions at the sulfanyl position .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their functional groups. For example, the crystal structure of methyl 4-methylsulfonyl-2-nitrobenzoate is stabilized by weak intermolecular interactions, which could affect its solubility and melting point . The spectroscopic properties of related compounds, such as those with trichloro-cyclohexylsulfanyl and decylsulfanyl groups, have been investigated to understand their behavior under various conditions .

Applications De Recherche Scientifique

1. Synthesis and Transformations of 4-[2-methyl-4-(methylsulfanyl)quinolin-3-yl]butan-2-ones

- Application Summary: This compound is used in the synthesis of novel hetarylquinolines containing thiazolidine and dihydrothiazole rings. These are based on benzene ring–substituted 2-{4-[2-methyl-4-(methylsulfanyl)quinolin-3-yl]butan-2-ylidene}hydrazinocarbothioamides .

- Methods of Application: The main starting compounds were prepared by the reaction of 4-(2-methyl-4-sulfanylquinolin-3-yl)butan-2-ones with methyl iodide in a 1:1.2 ratio in an ethanol solution in the presence of sodium ethylate .

- Results or Outcomes: The reactions resulted in the formation of benzene ring–substituted 4-[2-methyl-4-(methylsulfanyl)quinolin-3-yl]butan-2-ones .

2. L-Methionine (methyl-¹³C, 99%; methyl-D₃, 98%)

- Application Summary: L-Methionine, a compound with a similar methylsulfanyl group, is used in research applications for studying biochemical pathways .

- Methods of Application: The details of the experimental procedures are not provided in the source .

- Results or Outcomes: The outcomes of the research applications are not provided in the source .

3. Synthesis of 2-Methoxy-4-(methylsulfanyl)benzoic Acid

- Application Summary: This compound is an intermediate product in the preparation of the cardiotonic drugs Sulmazole and Isomazole .

- Methods of Application: The synthesis starts from readily available 4-methyl-3-nitrobenzenesulfonic acid and 2-methyl-5-nitrophenol. These were used to develop two alternative approaches to the synthesis of 2-methoxy-4-(methylsulfanyl)benzoic acid in total yields of 17% and 37%, respectively .

- Results or Outcomes: The synthesis starting from 2-methyl-5-nitrophenol is more process-oriented and can be used in the resynthesis of Sulmazole and Isomazole .

4. 4-Methyl-4-(methyldisulfanyl)pentanoic acid

- Application Summary: This compound is a cleavable ADC linker used in the synthesis of antibody-drug conjugates (ADCs) .

- Methods of Application: The details of the experimental procedures are not provided in the source .

- Results or Outcomes: The outcomes of the research applications are not provided in the source .

5. Synthesis of 3-[(Dimethylamino)methyl]-4-[3-methyl-4-(methylsulfanyl)phenoxy]benzenesulfonamide

- Application Summary: This compound is a chemical structure that can be found in the ChemSpider database . The specific applications of this compound are not provided in the source .

- Methods of Application: The details of the experimental procedures are not provided in the source .

- Results or Outcomes: The outcomes of the research applications are not provided in the source .

6. Antimicrobial Evaluation of 4-Methylsulfanyl Benzylidene/3-Hydroxy Benzylidene Hydrazide Derivatives

- Application Summary: These compounds, which contain a methylsulfanyl group, were evaluated for their antimicrobial properties .

- Methods of Application: The details of the experimental procedures are not provided in the source .

- Results or Outcomes: The outcomes of the research applications are not provided in the source .

Safety And Hazards

This involves a description of the compound’s toxicity, its potential hazards, the precautions that should be taken when handling it, and the procedures for its safe disposal.

Orientations Futures

This could involve potential applications of the compound, areas of research that could be pursued based on its properties, and possible modifications that could be made to its structure to enhance its properties or reduce its hazards.

Propriétés

IUPAC Name |

methyl 4-methylsulfanyl-3-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO4S/c1-14-9(11)6-3-4-8(15-2)7(5-6)10(12)13/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLFKUEQFNLAOQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)SC)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30611224 | |

| Record name | Methyl 4-(methylsulfanyl)-3-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30611224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-(methylsulfanyl)-3-nitrobenzenecarboxylate | |

CAS RN |

51919-71-2 | |

| Record name | Methyl 4-(methylsulfanyl)-3-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30611224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-(1H-Pyrazol-1-yl)-1,3-thiazol-4-yl]methanol](/img/structure/B1343136.png)

![7-Bromo-2-phenylthieno[3,2-c]pyridin-4(5H)-one](/img/structure/B1343156.png)

![5-Hydroxy-3,4-dihydro-2H-benzo[e][1,3]oxazin-2-one](/img/structure/B1343162.png)